molecular formula C18H16BrN3O2 B2462163 N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-40-3

N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2462163
CAS No.: 1115871-40-3
M. Wt: 386.249
InChI Key: JKCVZGGOMZGWNU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic quinazoline derivative supplied for research and development purposes. Quinazoline-based compounds represent a significant class of heterocycles with diverse chemical reactivities and are a subject of ongoing investigation in medicinal chemistry and drug discovery for their wide range of potential biological activities . This compound, with the molecular formula C18H16BrN3O2 and a molecular weight of 386.24 g/mol, features a distinct molecular structure that combines a 2-ethylquinazolin-4-yl moiety linked via an ether and amide bond to a 3-bromophenyl group . Predicted physical properties include a density of 1.482 g/cm³ and a boiling point of 526.0 °C . Researchers can utilize this chemical as a key building block in the synthesis of more complex molecules or as a candidate for in vitro biological screening studies. Its structure aligns with current scientific efforts to develop efficient and environmentally friendly synthetic routes for pharmacologically active quinazoline scaffolds . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCVZGGOMZGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.

Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate . These methods provide flexibility in introducing different substituents and achieving the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Applications

N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has shown promise in several biological applications:

Anticancer Activity

Research indicates that quinazoline derivatives possess significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : These compounds may act as inhibitors of kinases or other enzymes critical for cancer cell survival and proliferation. For instance, they could interfere with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers .

Antimicrobial Properties

Quinazolines have been studied for their antimicrobial activities against various pathogens, including bacteria and fungi. The introduction of different substituents, such as bromophenyl groups, can enhance their efficacy.

  • Case Study : A related study highlighted the antimicrobial activity of substituted quinazolines against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds in this category may inhibit inflammatory mediators, providing relief in conditions characterized by chronic inflammation.

Research Findings and Insights

Numerous studies have reported on the synthesis and evaluation of quinazoline derivatives similar to this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against various bacterial strains.
Anticancer PropertiesShowed inhibition of cancer cell lines with promising IC50 values.
Anti-inflammatory EffectsIndicated potential for reducing inflammation in vitro.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where CDK inhibition can lead to the selective killing of tumor cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Quinazoline Ring

Compound A : N-(3-bromophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
  • Key Differences : Replaces the 2-ethylquinazolin-4-yloxy group with a 6,7-dimethoxy-4-oxoquinazolin-3-yl moiety.
Compound B : 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
  • Key Differences : Substitutes the 3-bromophenyl group with a 2-methylphenyl group.
  • Impact : The methyl group’s smaller size and lower electronegativity compared to bromine reduce molecular weight (321.38 g/mol vs. 349.39 g/mol for a 3-acetylphenyl analogue) and alter hydrophobic interactions in target binding .

Modifications in the Acetamide Linker

Compound C : N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Key Differences : Replaces the quinazoline moiety with a naphthalene ring and introduces halogens (Cl, F) on the phenyl group.
Compound D : 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Key Differences: Features an ethylamino group instead of the quinazolin-4-yloxy linkage.
  • Impact: Demonstrated moderate anti-inflammatory activity (comparable to Diclofenac), suggesting that amino substituents may optimize biological efficacy compared to ether linkages .

Sulfur vs. Oxygen Linkages

Compound E : N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • Key Differences : Substitutes the oxygen atom with sulfur in the linker.
  • Impact : Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve metabolic stability. The 4-oxo group on quinazoline further differentiates its electronic profile .

Physicochemical and Crystallographic Properties

Bond Lengths and Angles

  • C-Br Bond : ~1.89–1.91 Å (consistent with analogues in ), contributing to stable halogen bonding.
  • Dihedral Angles : In similar compounds (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide), dihedral angles between aromatic rings range from 40° to 86°, influencing crystal packing and solubility .

Hydrogen Bonding and Crystal Packing

  • The target compound likely forms N–H···O hydrogen bonds (as seen in and ), stabilizing its crystal lattice. Weak C–H···F/O interactions may further enhance packing efficiency .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound 321.38 3-bromophenyl, 2-ethylquinazolin-4-yloxy Under investigation
Compound A 433.29 6,7-dimethoxy-4-oxoquinazolin-3-yl Not reported
Compound D 325.35 Ethylamino, 4-oxoquinazolin-3-yl Anti-inflammatory (Diclofenac-level)
Compound E 500.80 Sulfanyl linker, 4-chlorophenyl Not reported

Table 2: Crystallographic Data from Analogues

Compound Dihedral Angle (°) Hydrogen Bonds Reference
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 66.4 (phenyl rings) N–H···O, C–H···F
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 80.7 (amide vs. dichlorophenyl) N–H···O (R22(10) dimers)

Biological Activity

N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyValue
Common Name This compound
CAS Number 1115933-40-8
Molecular Formula C18H16BrN3O2
Molecular Weight 386.2 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to inhibit certain enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in various diseases.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory activity against:

  • Carbonic Anhydrase : A critical enzyme in maintaining acid-base balance in tissues.
  • Acetylcholinesterase : An enzyme responsible for the breakdown of acetylcholine, which is vital for neurotransmission.

For example, a study showed that derivatives of quinazoline compounds, including this compound, significantly inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Activity : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of this compound against several bacterial strains, indicating its potential as an antibacterial agent .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Quinazoline Core : The quinazoline structure is synthesized through cyclization reactions involving 2-aminoaryl compounds.
  • Bromination : The introduction of the bromine atom at the para position on the phenyl ring is achieved using brominating agents.
  • Etherification and Amidation : The final steps involve etherification with ethoxy groups and amidation to form the acetamide linkage .

Recent Studies

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

  • Enzyme Inhibition : Studies have quantified the IC50 values for enzyme inhibition, indicating potent inhibitory effects at low concentrations.
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the structure to enhance biological activity and reduce toxicity. Substitutions at various positions on the quinazoline ring have shown promising results in enhancing efficacy .

Comparative Analysis

CompoundIC50 (µM)Activity Type
This compound5.0Acetylcholinesterase Inhibitor
Other Quinazoline Derivative10.0Acetylcholinesterase Inhibitor
Standard Drug (Donepezil)1.0Acetylcholinesterase Inhibitor

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core. Key steps include nucleophilic substitution at the 4-position of 2-ethylquinazoline with a chloroacetamide intermediate, followed by coupling with 3-bromoaniline. Reaction optimization requires precise control of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts like EDCl/HOBt for amide bond formation. Purity is monitored via TLC and HPLC, with yields averaging 65–75% after column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1^1H/13^13C NMR (to verify acetamide and quinazoline protons), FT-IR (for carbonyl stretches ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Q. How is the compound’s preliminary biological activity screened?

Initial screening involves in vitro assays against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC50_{50} values compared to controls like cisplatin. Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves and statistical analysis (e.g., GraphPad Prism) are used to validate efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

SAR studies focus on modifying the bromophenyl (electron-withdrawing effects), ethylquinazoline (hydrophobic interactions), and acetamide linker (hydrogen bonding). Analog synthesis includes substituting bromine with -CF3_3 or -NO2_2 and varying the quinazoline substituents (e.g., methyl vs. ethyl). Biological testing across multiple assays (e.g., kinase profiling, receptor binding) identifies critical functional groups. Data is analyzed using multivariate regression to correlate structural features with activity .

Q. What strategies address contradictory data in biological assays?

Discrepancies in inhibition rates (e.g., varying IC50_{50} across cell lines) may arise from differences in cell permeability or off-target effects. Mitigation includes orthogonal assays (e.g., enzymatic vs. cellular), standardized protocols (fixed incubation times, serum-free conditions), and cheminformatics tools to predict cross-reactivity. Replicate experiments (n ≥ 3) and meta-analysis of published data are critical .

Q. What mechanistic approaches elucidate the compound’s interaction with the hedgehog pathway?

Mechanistic studies employ Gli-luciferase reporter assays in Shh-LIGHT2 cells to quantify pathway inhibition. Western blotting detects downstream proteins (e.g., Ptch1, Smo). In vivo validation uses zebrafish or murine xenograft models, with qPCR for pathway-related genes. Competitive binding assays (SPR or ITC) determine affinity for Smo receptors .

Q. How is in vivo toxicity and pharmacokinetics evaluated?

Acute toxicity is assessed in rodents via LD50_{50} determination and histopathology. Subchronic studies (28-day dosing) monitor hepatic/renal biomarkers (ALT, creatinine). Pharmacokinetic parameters (Cmax_{max}, t1/2_{1/2}) are measured using LC-MS/MS after oral/intravenous administration. Tissue distribution studies identify accumulation risks .

Q. What methodologies ensure compound stability under varying conditions?

Stability is tested via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Photostability uses ICH Q1B guidelines (exposure to UV/visible light). Degradation products are identified via LC-MS, and formulation strategies (lyophilization, PEG-based vehicles) are employed to enhance shelf life .

Specialized Techniques

Q. How is X-ray crystallography applied to resolve structural ambiguities?

Single crystals are grown via vapor diffusion (methylene chloride/hexane). Diffraction data collected at 298 K (Cu-Kα radiation) resolves bond lengths/angles and confirms the acetamide-quinazoline dihedral angle (~40–66°). Hydrogen-bonding networks (N–H⋯O) are analyzed using SHELXL for packing stability .

Q. Can computational modeling predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with Smo receptors. Quantum mechanical calculations (DFT at B3LYP/6-31G*) optimize geometry and electrostatic potential maps. Similarity scoring against PubChem datasets identifies analog binding trends .

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